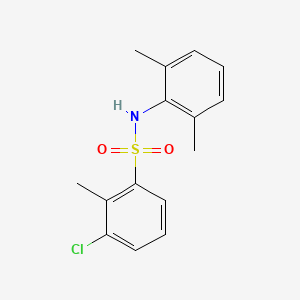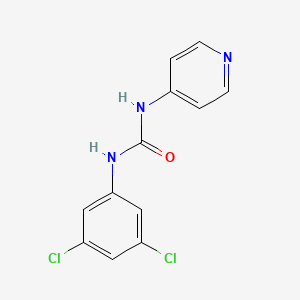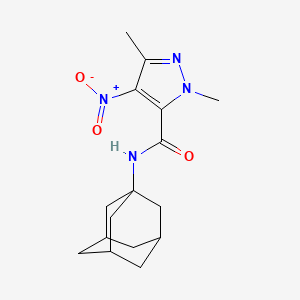![molecular formula C17H15Cl2NO3 B10967630 7-[2-(2,4-dichlorophenyl)ethyl]-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B10967630.png)
7-[2-(2,4-dichlorophenyl)ethyl]-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-DICHLOROPHENETHYL)-7,8-DIHYDRO-6H-[1,3]DIOXOLO[4,5-G][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DICHLOROPHENETHYL)-7,8-DIHYDRO-6H-[1,3]DIOXOLO[4,5-G][1,3]BENZOXAZINE typically involves the reaction of 2,4-dichlorophenethylamine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-DICHLOROPHENETHYL)-7,8-DIHYDRO-6H-[1,3]DIOXOLO[4,5-G][1,3]BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific pH levels .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxides, and reduced derivatives.
Scientific Research Applications
7-(2,4-DICHLOROPHENETHYL)-7,8-DIHYDRO-6H-[1,3]DIOXOLO[4,5-G][1,3]BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-(2,4-DICHLOROPHENETHYL)-7,8-DIHYDRO-6H-[1,3]DIOXOLO[4,5-G][1,3]BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazines with different substituents, such as:
- 7-(2,4-DICHLOROPHENETHYL)-6,8-DIHYDRO-[1,3]DIOXOLO[4,5-C][1,3]BENZOXAZINE
- 7-(2,4-DICHLOROPHENETHYL)-6,8-DIHYDRO-[1,3]DIOXOLO[4,5-D][1,3]BENZOXAZINE .
Uniqueness
The uniqueness of 7-(2,4-DICHLOROPHENETHYL)-7,8-DIHYDRO-6H-[1,3]DIOXOLO[4,5-G][1,3]BENZOXAZINE lies in its specific substituents and ring structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15Cl2NO3 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
7-[2-(2,4-dichlorophenyl)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
InChI |
InChI=1S/C17H15Cl2NO3/c18-13-2-1-11(14(19)6-13)3-4-20-8-12-5-16-17(23-10-22-16)7-15(12)21-9-20/h1-2,5-7H,3-4,8-10H2 |
InChI Key |
RQFVOYSIPNBPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2OCN1CCC4=C(C=C(C=C4)Cl)Cl)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)

![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)

![2-(2-Chloro-5-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B10967565.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967577.png)
![10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10967578.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)


![2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B10967616.png)
![Methyl [4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetate](/img/structure/B10967622.png)

